5-Exo-Hydroxycamphor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

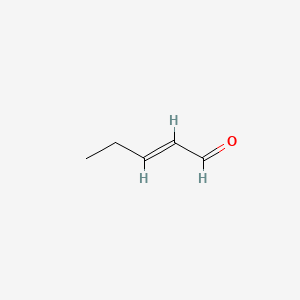

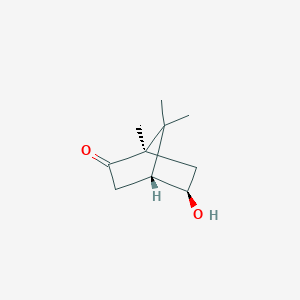

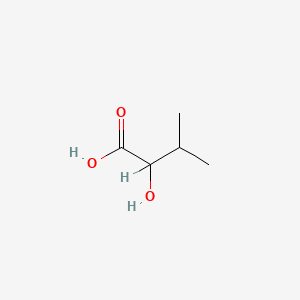

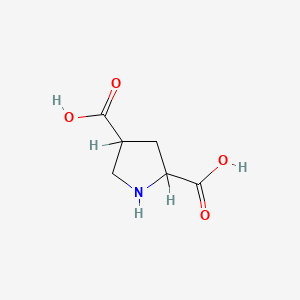

5-エキソ-ヒドロキシカンファー: は、二環式モノテルペン化合物です。これは、香りの特性と医薬用途で広く知られているカンファーの誘導体です。この化合物は、カンファー骨格のエキソ位にヒドロキシル基が存在することで特徴付けられており、2級アルコールとなります。この構造的な修飾により、5-エキソ-ヒドロキシカンファーには独自の化学的および生物学的特性が与えられます。

準備方法

合成経路と反応条件:

5-エキソ-ヒドロキシカンファーは、カンファーのヒドロキシル化によって合成できます。最も一般的な方法は、シトクロムP450酵素、特にカンファー5-モノオキシゲナーゼを使用する方法です。この酵素は、カンファーのエキソ位でのヒドロキシル化を触媒します。 反応には一般的に酸素と還元型プティダレドキシンを補因子として必要とします .

工業的生産方法:

5-エキソ-ヒドロキシカンファーの工業的生産は、広く文書化されていません。 シトクロムP450酵素を用いた酵素的ヒドロキシル化方法は、工業用途にスケールアップすることができます。この方法は、目的のヒドロキシル化生成物を特異的かつ効率的に生産できるため、有利です。

化学反応の分析

反応の種類:

一般的な試薬と条件:

酸化: NAD+、5-エキソ-ヒドロキシカンファーデヒドロゲナーゼ

還元: メタクロロ過安息香酸、クメンハイドロパーオキサイド

主要な生成物:

酸化: 5-ケトカンファー

還元: ボルネオール

4. 科学研究への応用

5-エキソ-ヒドロキシカンファーは、科学研究でいくつかの用途があります。

化学: 酵素的ヒドロキシル化および酸化反応のメカニズムを研究するためのモデル化合物として使用されます。

生物学: この化合物は、カンファーを炭素源として利用するシュードモナス・プティダにおける微生物代謝における役割について研究されています.

医学: 5-エキソ-ヒドロキシカンファーとその誘導体の潜在的な治療的用途を調査するための研究が進められています。その独特の構造と反応性により、創薬の候補となっています。

産業: この化合物の芳香族特性により、香料業界で役立ちます。さらに、その誘導体は、ファインケミカルの合成に使用されることが検討されています。

科学的研究の応用

5-Exo-Hydroxycamphor has several applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of enzymatic hydroxylation and oxidation reactions.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its unique structure and reactivity make it a candidate for drug development.

Industry: The compound’s aromatic properties make it useful in the fragrance industry. Additionally, its derivatives are explored for use in the synthesis of fine chemicals.

作用機序

5-エキソ-ヒドロキシカンファーの作用機序は、主にシトクロムP450酵素との相互作用に関与しています。この化合物は、酵素の活性部位に結合し、そこでヒドロキシル化を受けます。 触媒サイクルには、二酸素(O2)の水への還元と、カンファーの5-エキソ-ヒドロキシカンファーへの酸化が伴います . このサイクルの主要な中間体は、鉄-オキソ種(Fe(IV)=O)であり、これは非常に反応性が高く、ヒドロキシル化反応を促進します。

6. 類似化合物の比較

類似化合物:

5-エキソ-ヒドロキシカンファーの独自性:

5-エキソ-ヒドロキシカンファーは、エキソ位での特異的なヒドロキシル化により、明確な化学的および生物学的特性が付与されるため、ユニークです。シトクロムP450酵素との相互作用と微生物代謝における役割により、酵素学および生化学の研究に貴重な化合物となっています。

類似化合物との比較

Camphor: The parent compound from which 5-Exo-Hydroxycamphor is derived.

Uniqueness of this compound:

This compound is unique due to its specific hydroxylation at the exo position, which imparts distinct chemical and biological properties. Its interactions with cytochrome P450 enzymes and its role in microbial metabolism make it a valuable compound for research in enzymology and biochemistry.

特性

分子式 |

C10H16O2 |

|---|---|

分子量 |

168.23 g/mol |

IUPAC名 |

(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1 |

InChIキー |

DJQYBVLXBVJHMU-PJKMHFRUSA-N |

SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

異性体SMILES |

C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O |

正規SMILES |

CC1(C2CC(=O)C1(CC2O)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-acetamido-6-[[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[6-[3,4-dihydroxy-5-[6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1210609.png)

![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)